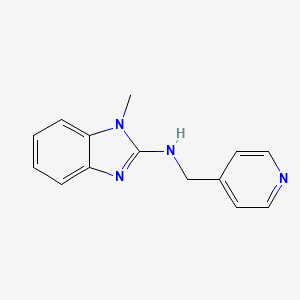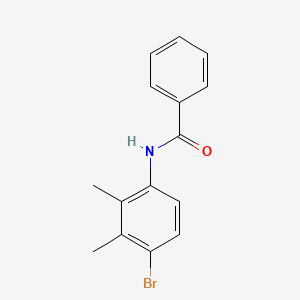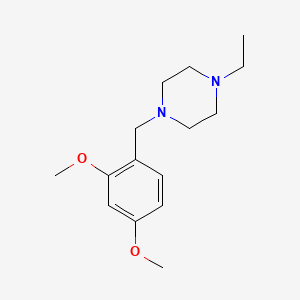![molecular formula C17H11NO7 B5717224 2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, commonly known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CIQ is a derivative of phthalic anhydride and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of CIQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and neurotransmitters. CIQ has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. CIQ has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3beta, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
CIQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neurotransmitters, CIQ has been shown to inhibit the activity of certain cytokines, which are involved in the regulation of the immune system. CIQ has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CIQ is its potential applications in scientific research. CIQ has been shown to have a variety of effects on cancer cells, neurotransmitters, and cytokines, which may be useful in the development of new treatments for cancer, neurodegenerative diseases, and inflammatory diseases. However, there are also some limitations to the use of CIQ in lab experiments. CIQ is a relatively new compound, and its effects on human cells and tissues are not fully understood. Additionally, CIQ is a complex molecule that may be difficult to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research on CIQ. One area of research is the development of new treatments for cancer using CIQ. CIQ has been shown to have potent anti-cancer effects, and further research may lead to the development of new cancer treatments. Another area of research is the development of new treatments for neurodegenerative diseases using CIQ. CIQ has been shown to have neuroprotective effects, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the mechanism of action of CIQ. Understanding the mechanism of action of CIQ may lead to the development of more effective treatments for a variety of diseases.
Métodos De Síntesis
CIQ is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of phthalic anhydride with methanol to form methyl phthalate. The second step involves the reaction of methyl phthalate with sodium hydroxide to form sodium methyl phthalate. The third step involves the reaction of sodium methyl phthalate with 4-hydroxybenzoic acid to form 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid. The final step involves the reaction of 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid with chloroacetic acid to form CIQ.
Aplicaciones Científicas De Investigación
CIQ has been extensively studied for its potential applications in scientific research. One of the major applications of CIQ is in the field of cancer research. CIQ has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. CIQ has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of CIQ is in the field of neuroscience research. CIQ has been shown to inhibit the activity of certain neurotransmitters, such as glutamate and GABA, which are involved in the regulation of neuronal activity. CIQ has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c19-14(20)8-25-11-4-2-10(3-5-11)18-15(21)12-6-1-9(17(23)24)7-13(12)16(18)22/h1-7H,8H2,(H,19,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIYKFMRTYERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Carboxymethoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)



![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)


![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)